Oxpoconazole
Overview
Description
Oxpoconazole is a chiral molecule used primarily as a fungicide. It is a racemate comprising equimolar amounts of ®- and (S)-oxpoconazole. This compound is effective in controlling a variety of fungal diseases, including those caused by Botrytis, Sclerotinia, and Monilinia species . It is used in agriculture, horticulture, and forestry for its fungicidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of oxpoconazole involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Oxpoconazole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine gas or bromine.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as halogen-substituted compounds .
Scientific Research Applications
Oxpoconazole has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of chiral separation and stereochemistry.
Medicine: Explored for potential antifungal therapies, particularly in treating resistant fungal infections.
Industry: Utilized in the development of new fungicidal formulations and agricultural products.
Mechanism of Action
Oxpoconazole exerts its effects by inhibiting the enzyme sterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell lysis and death . The molecular targets include the cytochrome P450 enzyme family, particularly lanosterol 14α-demethylase .
Comparison with Similar Compounds
Similar Compounds
Oxiconazole: Another imidazole antifungal agent with a similar mechanism of action.
Imazalil: A fungicide used in agriculture with a similar chemical structure and mode of action.
Epoxiconazole: A triazole fungicide used to control a wide range of fungal diseases.
Uniqueness
Oxpoconazole is unique due to its chiral nature and the presence of both ®- and (S)-enantiomers, which can exhibit different biological activities . Its specific inhibition of sterol 14α-demethylase makes it particularly effective against a broad spectrum of fungal pathogens .
Biological Activity
Oxpoconazole is a synthetic compound belonging to the class of triazole fungicides, primarily utilized in agricultural settings for its broad-spectrum antifungal properties. This article delves into its biological activity, mechanism of action, toxicity profile, and relevant case studies that illustrate its effectiveness against various fungal pathogens.
This compound exerts its antifungal effects primarily through the inhibition of ergosterol biosynthesis , a critical component of fungal cell membranes. By disrupting this pathway, this compound increases membrane permeability, leading to cell lysis and ultimately the death of fungal cells. This mechanism is shared with other triazole fungicides but is enhanced by this compound's unique structural features, allowing for effective targeting of specific fungal enzymes involved in ergosterol synthesis.
Antifungal Spectrum
This compound has demonstrated efficacy against a wide range of pathogenic fungi, including:
- Fusarium spp. : Commonly responsible for crop diseases.
- Botrytis cinerea : A notorious pathogen affecting various fruits and vegetables.
- Aspergillus spp. : Associated with spoilage and mycotoxin production in stored grains.
The compound's effectiveness is often compared to other triazoles such as clotrimazole and ketoconazole, with this compound showing superior activity against certain resistant strains due to its optimized solubility and formulation as a fumarate salt.
Toxicity Profile
In toxicity studies, this compound exhibits moderate acute toxicity, with an oral LD50 value of 1040 mg/kg in rats. This indicates that while it poses some risk, it can be safely used in agricultural applications when proper safety guidelines are followed.
Efficacy Against Botrytis cinerea
A study focusing on the Bcmfs1 transporter in Botrytis cinerea highlighted the role of this multidrug transporter in conferring resistance to this compound. The research demonstrated that mutants lacking Bcmfs1 were more sensitive to this compound, indicating that this transporter plays a significant role in the organism's ability to withstand fungicide exposure. The study found that overexpression of Bcmfs1 correlated with increased resistance levels, showcasing the biological interplay between the fungicide and fungal defense mechanisms .
Strain | Character | Reference |
---|---|---|
B05.10 | Wild-type strain | 4 |
ΔBcmfs1-16 | Bcmfs1 replacement mutant | This study |
OV1-23 | Bcmfs1 overexpression mutant (high resistance) | This study |
Environmental Risk Assessment
A comprehensive risk assessment reviewed multiple case studies regarding the environmental impact of this compound. The findings indicated that while acute risks were minimal across various agricultural settings, chronic exposure models suggested potential risks under certain conditions. This highlights the importance of monitoring and managing pesticide use to mitigate long-term ecological impacts .
Comparative Analysis
To better understand this compound's position among antifungal agents, a comparative table is provided:
Compound Name | Chemical Structure | Mechanism of Action |
---|---|---|
This compound | C₁₈H₁₃Cl₄N₃O | Inhibits ergosterol biosynthesis |
Clotrimazole | C₁₅H₁₄ClN₃O | Inhibits ergosterol biosynthesis |
Ketoconazole | C₁₆H₁₄Cl₂N₄O | Inhibits lanosterol 14-alpha demethylase |
Miconazole | C₁₅H₁₄N₂O | Disrupts fungal cell membrane integrity |
Properties
IUPAC Name |
[2-[3-(4-chlorophenyl)propyl]-2,4,4-trimethyl-1,3-oxazolidin-3-yl]-imidazol-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2/c1-18(2)13-25-19(3,23(18)17(24)22-12-11-21-14-22)10-4-5-15-6-8-16(20)9-7-15/h6-9,11-12,14H,4-5,10,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBGIXKIXPUXBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(N1C(=O)N2C=CN=C2)(C)CCCC3=CC=C(C=C3)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057960 | |
Record name | Oxpoconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134074-64-9 | |
Record name | Oxpoconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134074-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxpoconazole [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134074649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxpoconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OXPOCONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41VYI5P23F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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